
Dexniguldipinhydrochlorid
Übersicht
Beschreibung
Dexniguldipine hydrochloride is a chemical compound known for its role as a potent antineoplastic agent and a specific inhibitor of protein kinase C. It has been studied for its ability to reverse multidrug resistance in cancer cells, making it a significant compound in cancer research .
Wissenschaftliche Forschungsanwendungen
Key Mechanisms
- Antiproliferative Activity : Demonstrated selective inhibition of tumor cell proliferation across various cancer types including melanoma and renal-cell carcinoma .
- Overcoming Multidrug Resistance : Enhances the efficacy of drugs like doxorubicin and etoposide in resistant cancer cell lines through P-glycoprotein inhibition .
- Pharmacokinetics : Exhibits a wide interindividual variation in pharmacokinetics with a terminal half-life of approximately 22.4 hours and low oral bioavailability ranging from 3% to 5% .
Cancer Therapy
Dexniguldipine hydrochloride has been evaluated in clinical settings for its antineoplastic properties. A notable study involved administering increasing doses to patients with advanced cancer, where it was found tolerable without dose-limiting toxicity. The recommended dose for further trials was established at 2,500 mg/day due to its pharmacokinetic profile .
Case Studies
- Patient Trials : In a study involving 37 cancer patients, subjective tolerance and laboratory parameters were monitored. Adverse effects included mild dizziness and nausea but were not significant enough to halt treatment .
- Tumor Regression Observations : Some patients exhibited tumor regression during treatment, including partial remission in a case of renal cell carcinoma .
Pharmacological Properties
Dexniguldipine is classified under several drug categories due to its diverse effects:
- Antineoplastic Agents
- Calcium Channel Blockers
- P-glycoprotein Inhibitors
These classifications underscore its multifaceted role in treating conditions related to both cancer and cardiovascular health.
Efficacy Against Tumors
Research indicates that dexniguldipine exhibits selective antiproliferative effects across different tumor models. In vitro studies have shown varying concentrations required for growth inhibition depending on the cell line, highlighting the compound's specificity .
Synergistic Effects with Chemotherapy
Dexniguldipine's ability to enhance the cytotoxic effects of traditional chemotherapeutics is particularly significant in the context of overcoming multidrug resistance. This synergistic effect can be attributed to its interaction with P-glycoprotein, which is often overexpressed in resistant cancer cells .
Summary of Clinical Findings
Pharmacokinetic Profile
Parameter | Value |
---|---|
Terminal Half-Life | 22.4 hours |
Clearance | 36.9 L/h |
Volume of Distribution | 1,193 L |
Bioavailability (oral) | 3% - 5% |
Wirkmechanismus
Target of Action
Dexniguldipine hydrochloride primarily targets P-glycoprotein 1 . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. More formally, it is an ATP-dependent efflux pump with broad substrate specificity .
Mode of Action
Dexniguldipine hydrochloride acts as an inhibitor of P-glycoprotein 1 . By inhibiting this protein, dexniguldipine hydrochloride can prevent the efflux of foreign substances, including therapeutic drugs, from cells. This can increase the intracellular concentrations of these substances, potentially enhancing their therapeutic effects .
Biochemical Pathways
It is known that the inhibition of p-glycoprotein 1 can affect multiple pathways related to the transport and distribution of various substances within the body .
Pharmacokinetics
It is known that the drug exhibits wide interindividual variation and a dose-dependent increase in steady-state serum concentrations at doses of up to 1,000 mg daily .
Result of Action
The inhibition of P-glycoprotein 1 by dexniguldipine hydrochloride can result in increased intracellular concentrations of various substances, including therapeutic drugs. This can potentially enhance the therapeutic effects of these drugs . Moreover, dexniguldipine hydrochloride has been shown to exert selective antiproliferative activity in a variety of tumor models .
Action Environment
The action of dexniguldipine hydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that also inhibit P-glycoprotein 1 could potentially enhance the effects of dexniguldipine hydrochloride. Conversely, drugs that induce P-glycoprotein 1 could potentially decrease its effects
Biochemische Analyse
Biochemical Properties
Dexniguldipine hydrochloride interacts with various enzymes and proteins, particularly protein kinase C . The nature of these interactions involves the inhibition of protein kinase C activity, which plays a crucial role in cell proliferation and differentiation .
Cellular Effects
Dexniguldipine hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting protein kinase C activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dexniguldipine hydrochloride involves its binding interactions with protein kinase C, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
Its potent anti-protein kinase C activity and ability to reverse multidrug resistance have been well-documented .
Vorbereitungsmethoden
The synthesis of Dexniguldipine hydrochloride involves several steps, including the formation of its core dihydropyridine structure. The synthetic route typically includes the following steps:
Formation of the Dihydropyridine Core: This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of Substituents: Various substituents are introduced to the dihydropyridine core through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
Dexniguldipine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where substituents on the dihydropyridine core can be replaced with other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Dexniguldipine hydrochloride is similar to other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers. its unique ability to inhibit protein kinase C and reverse multidrug resistance sets it apart from these compounds. Other similar compounds include:
Nifedipine: Primarily used as a calcium channel blocker for treating hypertension.
Amlodipine: Another calcium channel blocker used for cardiovascular diseases.
Verapamil: A calcium channel blocker with some ability to inhibit protein kinase C but less potent than Dexniguldipine hydrochloride
Dexniguldipine hydrochloride’s unique properties make it a valuable compound in cancer research and pharmacological studies.
Biologische Aktivität
Dexniguldipine hydrochloride (DNIG) is a synthetic dihydropyridine derivative recognized for its significant biological activity, particularly in the context of cancer treatment and overcoming multidrug resistance (MDR). This article provides a comprehensive overview of the biological activities associated with DNIG, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Protein Kinase C Inhibition
Dexniguldipine acts primarily as an inhibitor of protein kinase C (PKC), a family of enzymes implicated in various cellular processes, including proliferation and differentiation. Studies have demonstrated that DNIG effectively reduces the proliferation of Friend erythroleukemia cells while maintaining cell viability above 80% at concentrations of 2.5 µM. It also inhibits hexamethylene-bisacetamide (HMBA)-induced differentiation, indicating a pre-commitment effect on cell fate decisions .
Multidrug Resistance Reversal
One of the most notable features of DNIG is its ability to reverse MDR in cancer cells. It has been shown to significantly increase the accumulation of rhodamine-123, a substrate for P-glycoprotein (P-gp), in a dose-dependent manner. This suggests that DNIG may inhibit P-gp activity, thereby enhancing the efficacy of other chemotherapeutic agents by preventing their efflux from cancer cells .
Pharmacokinetics
Bioavailability and Dosage
The pharmacokinetic profile of DNIG reveals low oral bioavailability, ranging from 3% to 5% across different doses (750 mg to 2,250 mg). Following intravenous administration, it exhibits a terminal half-life of approximately 22.4 hours. Despite this low bioavailability, some patients have shown partial tumor regression during treatment, underscoring its potential clinical utility despite pharmacokinetic limitations .
Table: Summary of Key Studies on Dexniguldipine Hydrochloride
Clinical Implications
The ability of DNIG to inhibit PKC and reverse MDR presents significant implications for cancer therapy. Its potential use in combination with other chemotherapeutic agents could enhance treatment efficacy, especially for tumors exhibiting high levels of drug resistance. Further investigations are warranted to explore optimal dosing strategies and combinations that maximize therapeutic outcomes while minimizing toxicity.
Eigenschaften
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-MGDILKBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873072 | |
Record name | Dexniguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-70-3 | |
Record name | Dexniguldipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexniguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXNIGULDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0642TZ1JZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.